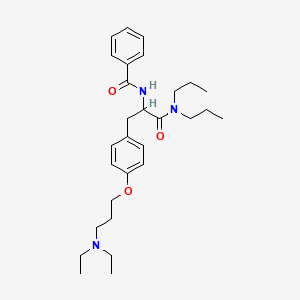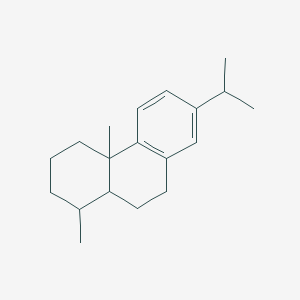
methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (MFC) is a novel compound with a wide range of applications in the scientific community. It is an organic compound of the indole family and has a molecular formula of C10H7FO2. MFC is a versatile compound that has been used in many different areas of scientific research, including synthesis, biochemistry, and pharmacology. The unique properties of MFC make it an ideal compound for various laboratory experiments and studies.
Applications De Recherche Scientifique
Application in Biological Methylation Regulation
Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate plays a role in biological methylation reactions. It is involved in the inactivation of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an enzyme critical in the regulation of biological methylation. This compound contributes to the formation of 5'-carboxaldehydes, which are potent inhibitors of the NAD+ form of the enzyme, impacting methylation reactions in biological systems (Yuan, Yeh, Liu, & Borchardt, 1993).
Potential in Anticancer Research
This compound is utilized in the synthesis of novel indole-thiazolidinone hybrids, demonstrating significant anticancer activity. One such derivative has shown notable cytotoxic action towards various cancer cell lines, including breast, colon, lung, and liver cancer cells. It induces apoptosis in tumor cells via specific biochemical pathways, making it a promising candidate for further anticancer research (Kryshchyshyn-Dylevych et al., 2021).
Role in Chemical Transformations
The compound plays a significant role in chemical transformations, particularly in the formation of a variety of indole derivatives. Under acidic conditions, it undergoes a series of transformations leading to compounds like 6-(indol-3-yl)-5H,7H-indolo[2,3-b]carbazole and tri(indol-3-yl)methylium salt. These transformations are crucial in the synthesis of complex indole structures, which have various applications in medicinal chemistry (Korolev et al., 1999, 2000).
Utility in Synthesis of Fluorescent Probes
Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is instrumental in synthesizing 3-arylindole-2-carboxylates, exhibiting fluorescence properties in different solvents. This makes them suitable for use as fluorescent probes in various scientific applications, such as tracking and imaging in biological systems (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
Involvement in HIV Research
It is used in the synthesis of key intermediates for the development of inhibitors targeting HIV. One such application includes the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a crucial intermediate in creating phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).
Mécanisme D'action
Target of Action
Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that can lead to various biological effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit HIV-1 integrase , which is a key enzyme in the life cycle of the HIV virus.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .
Propriétés
IUPAC Name |
methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUMCHQBRAGPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359049 | |
| Record name | methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
843629-51-6 | |
| Record name | methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Hydrazinyl-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1616308.png)










